Cas no 61220-58-4 (2-(6-Chloro-1H-indol-3-yl)acetonitrile)
2-(6-Chloro-1H-indol-3-yl)acetonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-(6-Chloro-1H-indol-3-yl)acetonitrile
- 1H-Indole-3-acetonitrile,6-chloro-
- 6-Chloroindole-3-acetonitrile
- MFCD03428598
- Z410711530
- DB-359520
- 6-Chloro-3-indoleacetonitrile
- EN300-60376
- AS-44123
- C-4355
- CS-0252457
- AKOS005258780
- 61220-58-4
- SCHEMBL6198753
- (6-chloro-1H-indol-3-yl)acetonitrile
- DTXSID30608896
- RWEBGNJFKXWENX-UHFFFAOYSA-N
-
- MDL: MFCD03428598
- Inchi: 1S/C10H7ClN2/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8/h1-2,5-6,13H,3H2
- InChI Key: RWEBGNJFKXWENX-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)NC=C2CC#N
Computed Properties
- Exact Mass: 190.03000
- Monoisotopic Mass: 190.03
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 39.6A^2
- XLogP3: 2.3
Experimental Properties
- Density: 1.361
- Boiling Point: 406.5°C at 760 mmHg
- Flash Point: 199.7°C
- Refractive Index: 1.679
- PSA: 39.58000
- LogP: 2.88738
2-(6-Chloro-1H-indol-3-yl)acetonitrile Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(6-Chloro-1H-indol-3-yl)acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199003424-250mg |
6-Chloroindole-3-acetonitrile |
61220-58-4 | 98% | 250mg |
$727.60 | 2023-09-01 | |
| Alichem | A199003424-500mg |
6-Chloroindole-3-acetonitrile |
61220-58-4 | 98% | 500mg |
$1068.20 | 2023-09-01 | |
| Alichem | A199003424-1g |
6-Chloroindole-3-acetonitrile |
61220-58-4 | 98% | 1g |
$1752.40 | 2023-09-01 | |
| Fluorochem | 210114-1g |
2-(6-Chloro-1H-indol-3-yl)acetonitrile |
61220-58-4 | 95% | 1g |
£39.00 | 2022-03-01 | |
| Fluorochem | 210114-5g |
2-(6-Chloro-1H-indol-3-yl)acetonitrile |
61220-58-4 | 95% | 5g |
£162.00 | 2022-03-01 | |
| Fluorochem | 210114-25g |
2-(6-Chloro-1H-indol-3-yl)acetonitrile |
61220-58-4 | 95% | 25g |
£748.00 | 2022-03-01 | |
| TRC | C368858-10mg |
2-(6-Chloro-1H-indol-3-yl)acetonitrile |
61220-58-4 | 10mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C368858-50mg |
2-(6-Chloro-1H-indol-3-yl)acetonitrile |
61220-58-4 | 50mg |
$ 65.00 | 2022-04-01 | ||
| TRC | C368858-100mg |
2-(6-Chloro-1H-indol-3-yl)acetonitrile |
61220-58-4 | 100mg |
$ 80.00 | 2022-04-01 | ||
| Chemenu | CM148713-10g |
2-(6-Chloro-1H-indol-3-yl)acetonitrile |
61220-58-4 | 95%+ | 10g |
$389 | 2021-08-05 |
2-(6-Chloro-1H-indol-3-yl)acetonitrile Suppliers
2-(6-Chloro-1H-indol-3-yl)acetonitrile Related Literature
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
Additional information on 2-(6-Chloro-1H-indol-3-yl)acetonitrile
Recent Advances in the Study of 2-(6-Chloro-1H-indol-3-yl)acetonitrile (CAS: 61220-58-4) in Chemical Biology and Pharmaceutical Research
2-(6-Chloro-1H-indol-3-yl)acetonitrile (CAS: 61220-58-4) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of indole-based pharmaceuticals. Recent studies have highlighted its significance in medicinal chemistry due to its versatile reactivity and potential applications in drug discovery. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activities, and therapeutic potential.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of 2-(6-Chloro-1H-indol-3-yl)acetonitrile as a precursor for the synthesis of novel indole derivatives with potent anticancer properties. The study demonstrated that modifications at the indole core, particularly at the 3-position, significantly enhanced the compound's ability to inhibit cancer cell proliferation. The researchers employed a combination of computational modeling and in vitro assays to identify the most promising derivatives, with some showing IC50 values in the nanomolar range against breast and lung cancer cell lines.
Another significant advancement was reported in a 2024 paper in Bioorganic & Medicinal Chemistry Letters, where 2-(6-Chloro-1H-indol-3-yl)acetonitrile was used to develop selective serotonin receptor modulators. The study revealed that the compound's nitrile group plays a crucial role in binding to serotonin receptors, making it a valuable scaffold for designing new antidepressants and anxiolytics. The researchers also noted that the chloro substituent at the 6-position improved metabolic stability, a critical factor in drug development.
Recent synthetic methodologies have also focused on improving the efficiency of producing 2-(6-Chloro-1H-indol-3-yl)acetonitrile. A 2023 study in Organic Process Research & Development described a novel catalytic system that reduced reaction times and improved yields by over 20%. This advancement is particularly relevant for scaling up production in pharmaceutical manufacturing, where cost-effectiveness and reproducibility are paramount.
In addition to its pharmaceutical applications, 2-(6-Chloro-1H-indol-3-yl)acetonitrile has shown promise in agrochemical research. A 2024 study in Pest Management Science demonstrated its utility as a precursor for developing new insecticides with reduced environmental toxicity. The study highlighted the compound's ability to target specific insect enzymes while exhibiting minimal effects on non-target organisms, addressing a critical need for sustainable pest control solutions.
Looking ahead, researchers are exploring the potential of 2-(6-Chloro-1H-indol-3-yl)acetonitrile in emerging areas such as PROTAC (Proteolysis Targeting Chimeras) technology and covalent inhibitor design. Its unique chemical properties make it an attractive candidate for these innovative therapeutic approaches, which could revolutionize treatment strategies for various diseases. Future studies are expected to further elucidate its mechanism of action and expand its applications in drug discovery and development.
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